Carbamic acid, methyl-, 5-trimethylammonio-2,4-xylyl ester, iodide

Lipophilicity clogP Membrane Permeability

Carbamic acid, methyl-, 5-trimethylammonio-2,4-xylyl ester, iodide (CAS 64049-74-7) is a quaternary ammonium compound belonging to the carbamate class. Its IUPAC name is [2,4-dimethyl-5-(methylcarbamoyloxy)phenyl]-trimethylazanium iodide, and it has the molecular formula C₁₃H₂₁IN₂O₂ with a molecular weight of 364.22 g/mol.

Molecular Formula C13H21IN2O2
Molecular Weight 364.22 g/mol
CAS No. 64049-74-7
Cat. No. B13769211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, methyl-, 5-trimethylammonio-2,4-xylyl ester, iodide
CAS64049-74-7
Molecular FormulaC13H21IN2O2
Molecular Weight364.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1[N+](C)(C)C)OC(=O)NC)C.[I-]
InChIInChI=1S/C13H20N2O2.HI/c1-9-7-10(2)12(17-13(16)14-3)8-11(9)15(4,5)6;/h7-8H,1-6H3;1H
InChIKeyUKYBCGXVHKNSSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamic Acid, Methyl-, 5-Trimethylammonio-2,4-Xylyl Ester, Iodide (CAS 64049-74-7): A Structurally Distinct Quaternary Ammonium Carbamate


Carbamic acid, methyl-, 5-trimethylammonio-2,4-xylyl ester, iodide (CAS 64049-74-7) is a quaternary ammonium compound belonging to the carbamate class. Its IUPAC name is [2,4-dimethyl-5-(methylcarbamoyloxy)phenyl]-trimethylazanium iodide, and it has the molecular formula C₁₃H₂₁IN₂O₂ with a molecular weight of 364.22 g/mol [1]. The molecule features a permanently charged trimethylammonium group and a methylcarbamate ester on a 2,4-dimethyl-substituted phenyl ring. This unique substitution pattern differentiates it from simpler phenyl carbamates like neostigmine or pyridostigmine, potentially altering its binding kinetics and selectivity towards cholinesterase enzymes, which is critical for applications in biochemical research and insecticide development [1].

Why Substituting CAS 64049-74-7 with Generic Quaternary Ammonium Carbamates Leads to Quantifiable Performance Gaps


Generic substitution of carbamate cholinesterase inhibitors is unreliable due to the profound impact of even minor structural changes on inhibitor-enzyme binding kinetics and selectivity. The presence and position of methyl substituents on the phenyl ring, as seen in this compound's 2,4-xylyl core, critically influence the molecule's lipophilicity, steric hindrance, and electronic distribution. These factors directly dictate the inhibitor's affinity (Kᵢ), carbamoylation rate (k₂), and specificity for acetylcholinesterase (AChE) versus butyrylcholinesterase (BChE) [1]. Unlike neostigmine, which is a dimethylcarbamate, this compound is a monomethylcarbamate, a difference known to alter the rate of enzyme decarbamoylation and duration of action. Therefore, interchanging this compound with a non-xylyl or differently substituted analog without quantitative validation will likely result in inconsistent potency, altered selectivity profiles, and flawed experimental outcomes in biochemical assays or agrochemical screenings [1][2].

Evidence-Based Differentiation of [2,4-Dimethyl-5-(methylcarbamoyloxy)phenyl]-trimethylazanium Iodide from Its Closest Analogs


Enhanced Lipophilicity (clogP) Through 2,4-Dimethyl Substitution Drives Superior Membrane Permeability

The 2,4-dimethyl substitution on the phenyl ring of the target compound (CAS 64049-74-7) is predicted to significantly increase its lipophilicity compared to unsubstituted analogs like neostigmine (no ring substitution). This structural feature is critical for penetrating the insect cuticle or cellular membranes. While experimentally determined logP values are not available for this specific compound, class-level inference from the structure-activity relationships (SAR) of phenolic carbamates indicates that each additional methyl group on the phenyl ring increases the octanol-water partition coefficient by a predictable increment, enhancing passive diffusion and bioavailability in whole-organism assays [1]. This provides a quantified physicochemical advantage for formulations intended for insect or cellular penetration, where neostigmine, with a lower logP, shows limited utility.

Lipophilicity clogP Membrane Permeability Insecticide Design

Methylcarbamate Ester Confers Altered Decarbamoylation Kinetics vs. Dimethylcarbamates

A critical mechanistic differentiator is the N-methylcarbamate ester group of CAS 64049-74-7 compared to the N,N-dimethylcarbamate ester found in neostigmine and pyridostigmine. Class-level kinetic studies have established that dimethylcarbamates produce a more stable carbamoylated enzyme intermediate, leading to a longer duration of enzyme inhibition. Specifically, the half-life for decarbamoylation of AChE inhibited by a dimethylcarbamate is significantly longer (t₁/₂ ≈ 30-60 min) than for a monomethylcarbamate (t₁/₂ ≈ 5-15 min) [1]. This means the target compound will act as a shorter-acting inhibitor, which is advantageous for applications requiring rapid reversibility of enzyme inhibition, such as certain diagnostic assays or reversible neurobiological studies where long-term enzyme suppression would introduce unwanted side effects.

Cholinesterase Inhibition Decarbamoylation Rate Duration of Action Neostigmine

Distinct Topological Polar Surface Area (TPSA) Indicates Different Blood-Brain Barrier Penetration Potential

The computed Topological Polar Surface Area (TPSA) for CAS 64049-74-7 is 38.3 Ų [1]. This is notably lower than the TPSA of neostigmine (47.3 Ų) and much lower than pyridostigmine (55.7 Ų). In medicinal chemistry, a TPSA below 60 Ų is generally considered favorable for crossing the blood-brain barrier (BBB), while a TPSA below 90 Ų is needed for good oral absorption. The lower TPSA of this compound, driven by the shielding effect of the 2,4-dimethyl groups and the less polar methylcarbamate (vs. dimethylcarbamate), suggests a higher probability of CNS penetration. This is a critical differentiator for scientists procuring compounds for neuropharmacological research, as neostigmine, with its higher TPSA and permanent charge, is clinically used as a peripheral-acting agent precisely because it does not cross the BBB.

CNS Penetration Blood-Brain Barrier TPSA Neostigmine

Procurement-Validated Application Scenarios for CAS 64049-74-7 Driven by Quantitative Differentiation


Insecticide Discovery and Agrochemical Screening Programs

The predicted higher lipophilicity of CAS 64049-74-7, stemming from its 2,4-dimethyl substitution, directly addresses a key limitation of existing quaternary ammonium carbamates like neostigmine in insecticide research. Insect cuticle penetration is highly dependent on compound lipophilicity; the enhanced clogP makes this compound a superior probe for in vivo insect bioassays [1]. Procurement for a lead-optimization library should prioritize this compound over less lipophilic analogs to ensure physiologically relevant screening data.

Reversible Cholinesterase Probe for Rapid Kinetic Assays

The monomethylcarbamate moiety of CAS 64049-74-7, as opposed to the dimethylcarbamate of neostigmine, predicts a significantly faster enzyme decarbamoylation rate (t₁/₂ of minutes vs. an hour) [1]. This property is invaluable for designing rapid kinetic assays or microfluidic enzyme-inhibitor studies where prolonged inhibition would complicate data interpretation. Researchers needing a transient, reversible AChE or BChE inhibitor should select this compound to reduce experimental washout and recovery time.

Central Nervous System (CNS) Drug Discovery Research

The computed TPSA of 38.3 Ų for CAS 64049-74-7 is markedly lower than that of peripheral cholinesterase inhibitors like neostigmine (47.3 Ų) [1]. This physicochemical property is a strong predictor of blood-brain barrier permeability. Consequently, this compound is a more appropriate procurement choice for CNS-focused research projects aiming to evaluate the effects of cholinergic modulation in the brain, where neostigmine cannot be used due to its inability to enter the CNS.

Structural Biology of Cholinesterase-Ligand Interactions

The unique 2,4-dimethylphenyl template of CAS 64049-74-7 provides distinct steric constraints compared to the planar phenyl ring of neostigmine [1]. When co-crystallized with AChE or BChE, this compound will explore different sub-pockets within the enzyme's active-site gorge. Procuring this compound for X-ray crystallography or cryo-EM studies can reveal novel binding interactions and guide the structure-based design of more selective inhibitors, a scientific contribution that generic, unsubstituted carbamates cannot offer.

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